

Physical properties of 2-(4-aminocyclohexyl)acetic acid derivatives

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Compound of Interest

Compound Name: 2-(4-Aminocyclohexyl)ethanol

Cat. No.: B113113

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An in-depth technical guide on the physical properties of 2-(4-aminocyclohexyl)acetic acid and its derivatives, prepared for researchers, scientists, and drug development professionals.

Introduction

2-(4-aminocyclohexyl)acetic acid and its derivatives are versatile cyclohexane compounds with significant applications in medicinal chemistry and organic synthesis.[1] Their rigid trans-cyclohexyl backbone is a valuable feature for imparting favorable conformational properties to drug candidates.[1] These compounds serve as critical intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including dopamine receptor modulators like Cariprazine.[1][2] This document provides a comprehensive overview of the known physical properties of the parent acid and its key derivatives, along with detailed experimental protocols for their synthesis.

Physical and Chemical Properties

The physicochemical properties of these compounds, such as molecular weight, melting point, and solubility, are crucial for their application in synthesis and drug formulation. The hydrochloride salts are often used to enhance aqueous solubility.[1]

2-(4-aminocyclohexyl)acetic Acid

This is the parent compound of the series.

Table 1: Physical Properties of 2-(4-aminocyclohexyl)acetic Acid

Property	Value	Source
Molecular Formula	C₈H₁₅NO₂	[3] [4] [5]
Molecular Weight	157.21 g/mol	[3] [4] [5]
Appearance	Off-White Solid	[4]
Melting Point	173-176°C	[4]
Topological Polar Surface Area (TPSA)	63.32 Å ²	[5]
LogP (Computed)	0.9786	[5]
Hydrogen Bond Donors	2	[5]
Hydrogen Bond Acceptors	2	[5]
Rotatable Bonds	2	[5]

| CAS Number | 1197-54-2, 2952-00-3 |[\[3\]](#)[\[4\]](#) |

2-(4-aminocyclohexyl)acetic Acid Derivatives

Ester and hydrochloride salt derivatives are common synthetic intermediates. The properties of the trans-isomer are most frequently reported due to its relevance in pharmaceuticals.

Table 2: Physical Properties of 2-(4-aminocyclohexyl)acetic Acid Derivatives

Derivative Name	trans-2-(4-aminocyclohexyl)acetic acid hydrochloride	Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride	Methyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Molecular Formula	C ₈ H ₁₆ ClNO ₂	C ₁₀ H ₂₀ ClNO ₂	C ₉ H ₁₇ ClNO ₂
Molecular Weight	193.67 g/mol	221.72 g/mol	206.69 g/mol
Appearance	Crystalline solid	Solid	Not specified
Melting Point	240-242°C	177°C[1][6] (also reported as 173-176°C[7])	Not specified
Solubility	Enhanced aqueous solubility	Slightly soluble in Methanol	Not specified
CAS Number	76325-96-7	76308-26-4	313683-56-6

| Source [[1]] [[1][6]] [[1]] |

Experimental Protocols: Synthesis

The most common industrial-scale synthesis of these derivatives starts from 4-nitrophenylacetic acid, involving a two-step hydrogenation process followed by esterification.[1][6][7] An alternative method begins with 1,4-cyclohexanedione.[2]

Protocol 1: Hydrogenation of 4-Nitrophenylacetic Acid

This process yields the trans isomer with high selectivity.[1]

Step 1: Initial Hydrogenation (Nitro Group Reduction)

- Substrate: 4-Nitrophenylacetic acid.[1]
- Catalyst: 5-10 wt% Palladium on carbon (Pd/C).[1]
- Solvent: Protic solvents such as deionized water or ethanol.[1][6]

- Temperature: 40–50°C (optimized at 44–46°C).[1][6]
- Pressure: 0.1–0.6 bar hydrogen overpressure.[1]
- Procedure: The reaction is carried out until the hydrogen uptake slows, indicating the selective reduction of the nitro group.[6]
- Outcome: Yields 4-aminophenylacetic acid.[1]

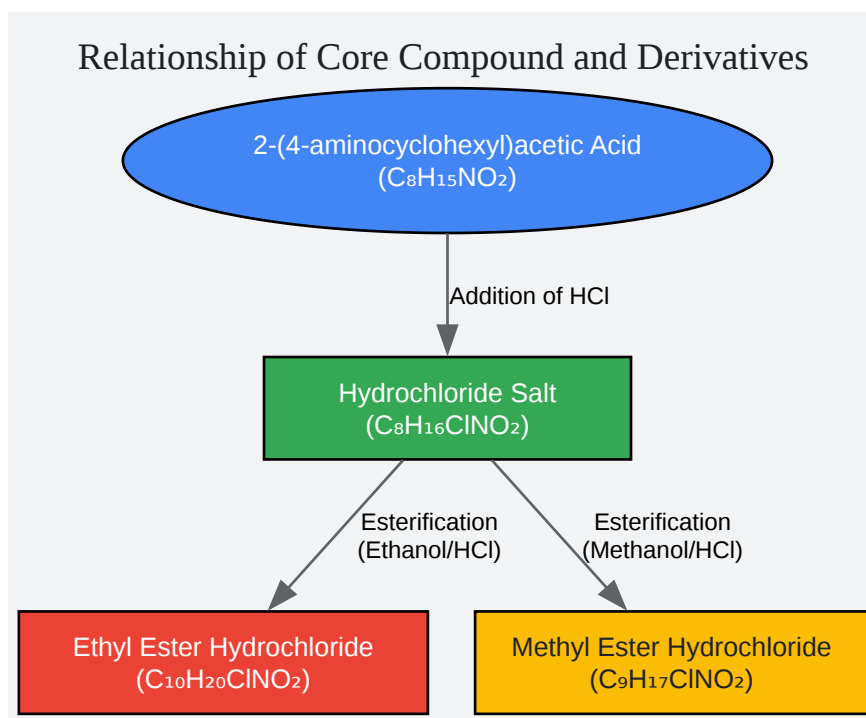
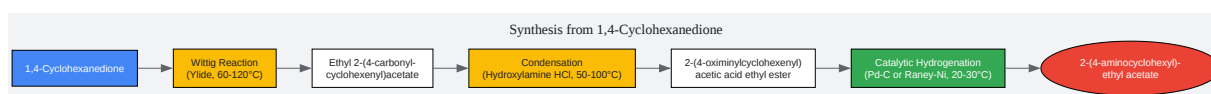
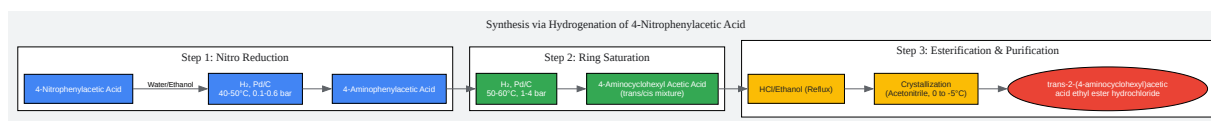
Step 2: Secondary Hydrogenation (Aromatic Ring Saturation)

- Substrate: 4-Aminophenylacetic acid from the previous step.[1]
- Catalyst: Pd/C (can be reused from Step 1).[1]
- Temperature: 50–60°C (optimized at 55–58°C).[1][6]
- Pressure: 1–4 bar hydrogen overpressure.[1][6]
- Procedure: After the initial reduction, the temperature and pressure are increased to saturate the benzene ring.[6] The reaction is continued until hydrogen consumption ceases.[8] The catalyst is then removed by filtration.[6]
- Outcome: Forms 4-aminocyclohexylacetic acid with a trans:cis isomer ratio of approximately 60–70%.[1]

Step 3: Esterification and Purification

- Reagents: Ethanol saturated with HCl gas (10–12 M).[1]
- Conditions: The 4-aminocyclohexylacetic acid obtained is heated to reflux in hydrochloric ethanol for 1-3 hours.[7]
- Procedure: Following reflux, the solvent is distilled off under vacuum. Acetonitrile is added to the residue, and the solution is cooled to 0 to -5°C to induce crystallization.[7] The resulting crystals are centrifuged and washed with cold acetonitrile.[6][7] The solid product is then dried to a constant weight at up to 60°C.[6][7]

- Outcome: Formation of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride.[1]



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